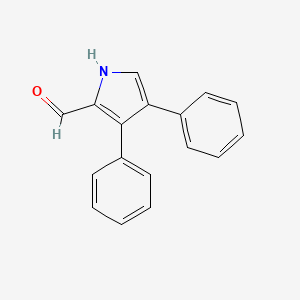![molecular formula C17H15N3O2 B14323454 3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline CAS No. 111010-47-0](/img/structure/B14323454.png)
3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with oxy groups, which are further connected to aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline typically involves the reaction of 2,6-dihydroxypyridine with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline rings.
Aplicaciones Científicas De Investigación
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl)]bis(propan-1-ol): This compound has similar structural features but includes triazole rings instead of aniline groups.
2,2’-[Pyridine-2,6-diylbis(3,1-phenylene)]bis(oxy)bis(N,N-diethylacetamide): This compound features phenylene groups and diethylacetamide functionalities.
Uniqueness
3,3’-[Pyridine-2,6-diylbis(oxy)]dianiline is unique due to its specific combination of pyridine and aniline groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
111010-47-0 |
|---|---|
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-[6-(3-aminophenoxy)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C17H15N3O2/c18-12-4-1-6-14(10-12)21-16-8-3-9-17(20-16)22-15-7-2-5-13(19)11-15/h1-11H,18-19H2 |
Clave InChI |
YJRWUTMEGNLLNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)OC3=CC=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
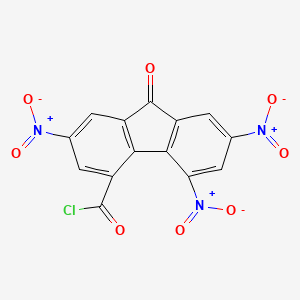
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
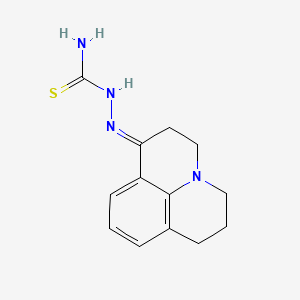
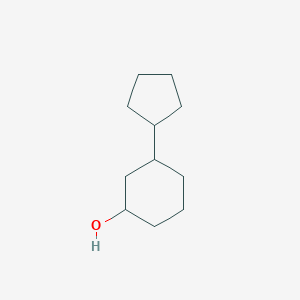
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

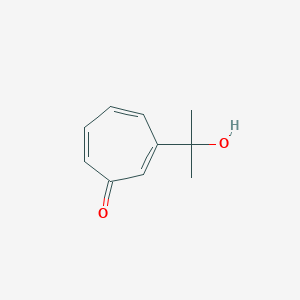

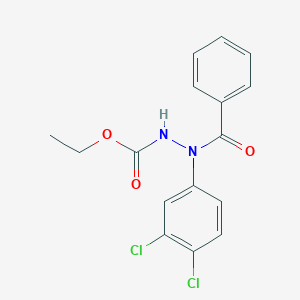
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

